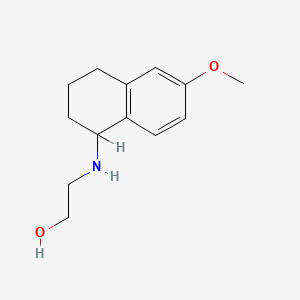
2-((1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenyl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenyl)amino)ethanol is a chemical compound with a complex structure It is derived from naphthalene and features a methoxy group and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenyl)amino)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydro-6-methoxynaphthalene.
Amination: The naphthalene derivative undergoes amination to introduce the amino group.
Ethanol Addition: The final step involves the addition of ethanol to form the aminoethanol moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenyl)amino)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-6-methoxynaphthalene: A precursor in the synthesis of the target compound.
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Another related compound with similar structural features.
(6-Methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)acetic acid: A compound with a similar naphthalene core but different functional groups.
Uniqueness
2-((1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenyl)amino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its aminoethanol moiety, in particular, may contribute to its potential therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
52373-09-8 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-[(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]ethanol |
InChI |
InChI=1S/C13H19NO2/c1-16-11-5-6-12-10(9-11)3-2-4-13(12)14-7-8-15/h5-6,9,13-15H,2-4,7-8H2,1H3 |
InChI Key |
WUEGURCTOLIBIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















